molecular formula C6H4BrN3 B1358548 5-Amino-6-bromopyridine-2-carbonitrile CAS No. 849353-22-6

5-Amino-6-bromopyridine-2-carbonitrile

Cat. No. B1358548
CAS RN: 849353-22-6
M. Wt: 198.02 g/mol
InChI Key: JSBOFKIYFOMPIY-UHFFFAOYSA-N
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Description

5-Amino-6-bromopyridine-2-carbonitrile is a heterocyclic organic compound . It has a CAS number of 849353-22-6 and a molecular weight of 198.02 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-6-bromo-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 .


Physical And Chemical Properties Analysis

The compound has a melting point range of 172 - 174 degrees Celsius . It is solid in physical form .

Scientific Research Applications

Molecular Composition and Interactions

5-Amino-6-bromopyridine-2-carbonitrile (5B3N2C) has been studied extensively for its molecular structure and energy using computational calculations. A study by Arulaabaranam et al. (2021) employed techniques like Density Functional Theory (DFT), UV-Vis spectrum analysis, and molecular docking with protein 3CEJ, highlighting its potential in understanding molecular interactions and inhibitor properties (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Electrocatalytic Synthesis

Research on the electrocatalytic synthesis of 6-aminonicotinic acid using derivatives of 5B3N2C under mild conditions has been conducted by Gennaro et al. (2004). This study explored the feasibility of electrosynthesis in different solvents and electrodes, providing insights into the potential industrial applications of 5B3N2C (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 5B3N2C in ionic liquid, yielding 6-aminonicotinic acid. This study is significant for its approach in avoiding toxic solvents and showcasing a potential eco-friendly process (Feng, Huang, Liu, & Wang, 2010).

Biological Activity and Antimicrobial Effects

Research on derivatives of 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles, closely related to 5B3N2C, has been carried out to explore their potential biological activities. Jemmezi et al. (2014) demonstrated that these compounds exhibit notable antifungal and antibacterial properties, suggesting possible applications in pharmaceuticals (Jemmezi, Kether, Amri, Bassem, & Khiari, 2014).

Corrosion Inhibition

The application of 5B3N2C derivatives in corrosion inhibition was studied by Yadav et al. (2016). They synthesized pyranopyrazole derivatives and evaluated their effectiveness in preventing mild steel corrosion, revealing the compound's potential in industrial maintenance (Yadav, Gope, Kumari, & Yadav, 2016).

Safety and Hazards

The compound is classified as potentially causing respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective clothing, gloves, safety glasses, and washing all exposed external body areas thoroughly after handling .

properties

IUPAC Name

5-amino-6-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBOFKIYFOMPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640030
Record name 5-Amino-6-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-bromopyridine-2-carbonitrile

CAS RN

849353-22-6
Record name 5-Amino-6-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-bromo-2-pyridinecarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Aminopyridine-2-carbonitrile (2.38 g, 20 mmol) was dissolved in 6 mL of glacial acetic acid. A solution of bromine (1 mL, 20 mmol) in 2.5 mL of glacial acetic acid was added dropwise over a period of 30 minutes while the room temperature was maintained with a water bath. The resulting slurry was stirred for 1 hour at room temperature, treated with 50 mL of aqueous 20% sodium hydroxide solution and extracted with three 160 mL portions of dichloromethane. The combined organic layers were dried over sodium sulfate (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by crystallization from ethyl acetate-hexanes to give 5-amino-6-bromopyridine-2-carbonitrile (1.42 g, 35% yield).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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